Turbinaric acid

Description

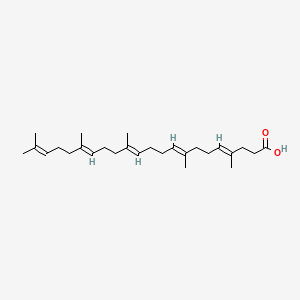

a cytotoxic secosqualene from brown alga Turbinaria ornata; structure given in first source; RN given refers to (all-E)-isome

Structure

3D Structure

Properties

IUPAC Name |

(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-22(2)12-9-15-25(5)18-10-16-23(3)13-7-8-14-24(4)17-11-19-26(6)20-21-27(28)29/h12-14,18-19H,7-11,15-17,20-21H2,1-6H3,(H,28,29)/b23-13+,24-14+,25-18+,26-19+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHPHCBHTOHNEI-KDSGDVRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(=O)O)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56882-00-9 |

Source

|

| Record name | Turbinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Turbinaric Acid from Turbinaria ornata: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turbinaric acid, a unique secosqualene carboxylic acid isolated from the brown alga Turbinaria ornata, has been identified as a compound of interest due to its cytotoxic properties. This document provides a comprehensive overview of the available technical data on this compound, including its isolation, chemical properties, and reported biological activities. Detailed experimental protocols are presented to facilitate further research and development. While quantitative data on its cytotoxic potency and specific molecular mechanisms remain areas for future investigation, this paper consolidates the current knowledge to serve as a foundational resource for the scientific community.

Introduction

Turbinaria ornata, a species of brown algae found in tropical and subtropical waters, is a source of various secondary metabolites with potential pharmacological applications. Among these, this compound (4,8,13,17,21-pentamethyl-4,8,12,16,20-docosapentaenoic acid) has been noted for its moderate cytotoxicity, particularly against melanoma cell lines.[1] This whitepaper details the isolation and characterization of this compound, presenting the available data in a structured format to aid researchers in the fields of natural product chemistry, oncology, and drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4,8,13,17,21-pentamethyl-4,8,12,16,20-docosapentaenoic acid | [1] |

| Molecular Formula | C₂₇H₄₄O₂ | |

| Molecular Weight | 400.65 g/mol | |

| CAS Number | 56882-00-9 | |

| Class | Secosqualene Carboxylic Acid | [1] |

Isolation of this compound from Turbinaria ornata

The following protocol for the isolation of this compound is based on the methodology described in the foundational study by Asari et al. (1989).

Experimental Protocol: Isolation

-

Extraction:

-

The collected Turbinaria ornata is subjected to an extraction process using acetone (Me₂CO).

-

The crude acetone extract is then concentrated.

-

-

Initial Chromatographic Separation:

-

The concentrated extract undergoes chromatographic separation. The specific type of chromatography for this initial step is not detailed in the available literature but is aimed at fractionating the crude extract.

-

Fractions are monitored for cytotoxicity to identify the active fractions.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

The active fractions are further purified using preparative TLC on silica gel 60 plates.

-

The mobile phase used is a mixture of hexane and ethyl acetate in a 4:1 ratio.

-

This step yields an active fraction that is a mixture of unsaturated fatty acids and the isoprenoid compound, this compound.

-

-

Methylation:

-

Due to the difficulty in separating the fatty acids from this compound, the mixture is methylated using diazomethane (CH₂N₂). This converts the carboxylic acids into their corresponding methyl esters.

-

-

Medium Pressure Liquid Chromatography (MPLC):

-

The methylated mixture is subjected to MPLC for the final separation.

-

A Merck Lobar Column with an RP-2 stationary phase is used.

-

The mobile phase is a 10:3 mixture of dioxane and water.

-

This final step yields the pure methyl ester of this compound as a colorless oil.

-

Experimental Workflow: Isolation of this compound

References

Turbinaric Acid: A Definitive Chemical Marker for Turbinaria conoides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Turbinaria conoides, a species of brown algae, holds significant potential for various biotechnological applications due to its rich chemical composition. A key distinguishing feature of this species is the presence of turbinaric acid, a secosqualene carboxylic acid that serves as a specific chemical marker. This technical guide provides a comprehensive overview of this compound's role as a chemomarker, detailing its extraction, isolation, and analytical identification. While quantitative data on the yield of pure this compound from T. conoides is not extensively reported in the current literature, this guide synthesizes available information to present robust experimental protocols for its analysis. Furthermore, this document explores the known biological activities of this compound, including its cytotoxic effects, and provides a workflow for its study, acknowledging the current gap in knowledge regarding its specific signaling pathways.

Introduction

The genus Turbinaria encompasses several species of brown algae that are often morphologically similar, posing challenges for accurate identification. Turbinaria conoides and Turbinaria ornata, for instance, are two sister species that are difficult to distinguish based on physical characteristics alone[1]. In the pursuit of reliable species differentiation and the exploration of unique bioactive compounds, chemotaxonomy has emerged as a powerful tool. This compound has been identified as a non-variable discriminant molecule present in T. conoides but absent in co-existing species like T. ornata and T. decurrens[1]. This specificity makes this compound an invaluable chemical marker for the unambiguous identification of T. conoides.

Beyond its role in chemotaxonomy, this compound has demonstrated biological activity, notably cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in drug discovery[2]. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its identification in its natural source to its potential therapeutic applications.

Quantitative Data

While the presence of this compound is a qualitative marker for T. conoides, comprehensive quantitative data on its abundance remains limited in published literature. However, studies on the extraction of various compounds from T. conoides provide some context for potential yields of crude extracts. The yield of ethanol extracts has been reported to vary with the concentration of ethanol used.

| Extraction Solvent | Yield of Crude Extract (%) | Reference |

| 30% Ethanol | 6.0 | [3] |

| 50% Ethanol | 4.4 | [3] |

| 70% Ethanol | 4.8 |

Note: These yields represent the total extractable material and not the specific yield of pure this compound. The concentration of this compound within these extracts has not been definitively quantified in the reviewed literature. Further studies are required to determine the precise concentration of this compound in T. conoides as a percentage of dry weight.

Experimental Protocols

The following protocols are a synthesis of methodologies described in the literature for the extraction, isolation, and analysis of fatty acids and other secondary metabolites from brown algae. These can be adapted for the specific purpose of studying this compound in T. conoides.

Extraction of Total Lipids from Turbinaria conoides

This protocol outlines a general procedure for obtaining a total lipid extract containing this compound.

-

Sample Preparation:

-

Collect fresh Turbinaria conoides specimens and wash them thoroughly with seawater to remove epiphytes and debris.

-

Rinse the samples with fresh water to remove salt.

-

Freeze-dry or oven-dry the algal material at a low temperature (e.g., 40-50°C) to a constant weight to prevent degradation of thermolabile compounds.

-

Grind the dried algae into a fine powder using a blender or a mill.

-

-

Solvent Extraction (Maceration):

-

Weigh the dried algal powder and place it in a suitable flask.

-

Add a solvent system of chloroform:methanol (2:1, v/v) to the flask in a ratio of approximately 10:1 (solvent volume:algal dry weight).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the algal residue.

-

Repeat the extraction process with the residue two more times to ensure complete extraction of lipids.

-

Combine the filtrates.

-

-

Solvent Partitioning:

-

To the combined filtrate, add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

-

After vigorous shaking, allow the mixture to separate into two layers in a separatory funnel.

-

The lower chloroform layer, containing the total lipids, is collected.

-

The upper aqueous-methanolic layer is discarded.

-

-

Drying and Storage:

-

Dry the chloroform layer over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

-

The resulting crude lipid extract can be stored at -20°C under a nitrogen atmosphere to prevent oxidation.

-

Isolation and Purification of this compound

Further purification of the crude lipid extract is necessary to isolate this compound.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent such as hexane.

-

Dissolve the crude lipid extract in a minimal amount of the starting mobile phase (e.g., hexane).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 4:1) and visualizing with an appropriate stain (e.g., iodine vapor or a phosphomolybdic acid spray followed by heating).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, the enriched fractions from column chromatography can be subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

A C18 column is typically used for the separation of fatty acids.

-

The mobile phase could consist of a gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or acetic acid to improve peak shape.

-

Detection can be performed using a Diode Array Detector (DAD) to obtain the UV spectrum of the eluting compounds.

-

Analytical Identification of this compound

The identity and structure of the isolated compound can be confirmed using the following spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound.

-

The spectra will reveal the number and types of protons and carbons, as well as their connectivity, which can be compared to published data for this compound.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

For GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized, typically by methylation, to form the more volatile methyl ester. This can be achieved by reacting the isolated acid with diazomethane or by using a milder reagent like trimethylsilyldiazomethane.

-

The derivatized sample is then injected into the GC-MS.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

-

The resulting mass spectrum will show a characteristic fragmentation pattern for the this compound methyl ester, which can be compared with library data or published spectra for confirmation.

-

Mandatory Visualization

Experimental Workflow for Isolation and Identification of this compound

The following diagram illustrates the logical workflow for the extraction, isolation, and identification of this compound from Turbinaria conoides.

Caption: Workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit moderate cytotoxic activity against various cancer cell lines, including mouse melanoma and human colon carcinoma cells. This suggests that it may interfere with essential cellular processes in cancer cells. However, the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated in the scientific literature.

Potential mechanisms of cytotoxicity for similar compounds often involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation and survival. Further research is needed to investigate whether this compound modulates common cancer-related signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or pathways involved in apoptosis like the caspase cascade.

Due to the lack of specific information on the signaling pathways of this compound, a diagrammatic representation of its mechanism of action cannot be provided at this time. Future research in this area will be crucial for understanding its full therapeutic potential.

Conclusion

This compound stands out as a reliable and specific chemical marker for the identification of Turbinaria conoides, aiding in the chemotaxonomic classification of this genus of brown algae. While its presence is a clear indicator, there is a need for further research to quantify its concentration in T. conoides and to optimize extraction and purification protocols to maximize its yield. The cytotoxic properties of this compound open promising avenues for cancer research and drug development. Future investigations should focus on unraveling the molecular mechanisms and signaling pathways underlying its biological activities to fully harness its therapeutic potential. The protocols and workflows presented in this guide provide a solid foundation for researchers to advance the study of this unique and important natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a cytotoxic secosqualene carboxylic acid from the brown alga Turbinaria ornata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Turbinaric Acid: A Preliminary Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turbinaric acid, a secosqualene carboxylic acid isolated from the brown algae of the genus Turbinaria, has emerged as a compound of interest for its potential therapeutic applications. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting a promising future in oncology research. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its known biological activities, proposed mechanisms of action, and detailed experimental protocols for its investigation. The information is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic utility of this marine natural product.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, this compound, first isolated from Turbinaria ornata, has been identified as a molecule with significant cytotoxic properties.[1] Its unique secosqualene backbone presents a novel scaffold for potential drug development. This document summarizes the existing data on this compound's bioactivity and provides a framework for future research into its therapeutic potential.

Anticancer Potential

The primary therapeutic indication for this compound, based on current literature, is in the field of oncology. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Quantitative Data on Cytotoxicity

The cytotoxic activity of this compound and extracts from its source organisms has been evaluated against several cancer cell lines. The available quantitative data is summarized in the table below.

| Compound/Extract | Cell Line | Assay | Result | Citation |

| This compound | Murine Melanoma | Cytotoxicity | IC50: 26.6 µg/mL | [2] |

| This compound | Human Colon Carcinoma | Cytotoxicity | IC50: 12.5 µg/mL | [2] |

| T. ornata Hexane Extract (TO-HE) | A549 (Human lung carcinoma) | MTT | IC50: 62.91 µg/mL | [3] |

| T. ornata Aqueous Extract (TO-AE) | A549 (Human lung carcinoma) | MTT | IC50: 72.64 µg/mL | [3] |

| T. ornata Hexane Extract (TO-HE) | Vero (Normal kidney epithelial) | MTT | IC50: 93.00 µg/mL | |

| T. ornata Aqueous Extract (TO-AE) | Vero (Normal kidney epithelial) | MTT | IC50: 106.6 µg/mL | |

| T. ornata Methanol Extract | HeLa (Human cervical cancer) | Cytotoxicity | 50.2% viability at 100 µg/mL | |

| T. ornata Methanol Extract | HepG2 (Human liver cancer) | Cytotoxicity | 55.8% viability at 100 µg/mL |

Proposed Mechanism of Action

While the precise molecular targets of this compound are yet to be fully elucidated, studies on crude extracts of Turbinaria species suggest that the anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest. Further investigation is required to determine if this compound is a primary contributor to these effects and to identify the specific signaling pathways involved.

Figure 1: Proposed mechanism of anticancer activity of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory and Antioxidant Potential

While direct studies on the anti-inflammatory and antioxidant properties of isolated this compound are limited, extracts from Turbinaria species have demonstrated such activities. These effects are often attributed to the presence of other compounds like fucoidan and various phenolics.

Proposed Investigational Pathways

The anti-inflammatory effects of natural products are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. It is plausible that this compound could exert anti-inflammatory effects by modulating this pathway.

Figure 3: Hypothetical anti-inflammatory mechanism of this compound via NF-κB inhibition.

Experimental Protocols for Future Investigation

To elucidate the potential anti-inflammatory and antioxidant activities of this compound, the following standard assays are recommended.

Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in methanol.

-

In a 96-well plate, add 50 µL of each dilution to wells in triplicate.

-

Add 150 µL of DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

Principle: Measures the amount of nitrite, a stable product of nitric oxide (NO), in a cell culture supernatant. Inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is an indicator of anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete medium

-

LPS

-

This compound

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent, particularly in the realm of oncology. The existing data, while preliminary, highlights its potent cytotoxic effects. Future research should focus on:

-

Elucidating the molecular mechanism of action: Identifying the specific cellular targets and signaling pathways affected by this compound is crucial for its development as a drug candidate.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer is a necessary next step.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency and selectivity.

-

Comprehensive bioactivity screening: A broader assessment of its anti-inflammatory, antioxidant, and other potential therapeutic effects is warranted.

This guide provides a foundational framework for these future investigations, offering standardized protocols and summarizing the current understanding of this promising marine natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Turbinaric Acid from Brown Algae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turbinaric acid is a secosqualene carboxylic acid first isolated from the brown alga Turbinaria ornata.[1][2] This natural product has demonstrated moderate cytotoxic activity against cancer cell lines, suggesting its potential as an antineoplastic agent.[1][3] These application notes provide a detailed protocol for the extraction and purification of this compound from brown algae, based on established scientific literature. Additionally, it outlines the known biological activity of fractions containing this compound and proposes a representative signaling pathway that may be involved in its cytotoxic effects.

Data Presentation

While specific quantitative yields for the extraction of pure this compound are not extensively reported in the literature, the following table summarizes the types of quantitative data that can be expected from the analysis of Turbinaria ornata extracts.

| Parameter | Species | Extraction Solvent | Analytical Method | Reported Value/Finding | Reference |

| Cytotoxicity (IC50) | Turbinaria ornata | Ethanolic Extract | Resazurin Reduction Test | 530.53 ppm (against Saccharomyces cerevisiae) | |

| Cytotoxicity (IC50) | Turbinaria ornata | Methanolic Extract Fraction (TF7) | MTT Assay | 50 µg/mL (against HeLa cells) | |

| Apoptosis Induction | Turbinaria ornata | Methanolic Extract Fraction (TF7) | Caspase Activity Assay | 46.21% increase in caspase activity in HeLa cells |

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from brown algae, primarily adapted from the foundational work on its isolation.

Workflow for this compound Extraction and Purification

References

Application Notes and Protocols for Neutral Red Uptake Assay: Evaluating the Cytotoxicity of Turbinaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neutral Red Uptake (NRU) assay is a sensitive and quantitative method for assessing the cytotoxicity of chemical agents. This in vitro assay is predicated on the ability of viable, uninjured cells to actively transport and accumulate the neutral red dye within their lysosomes.[1][2] Neutral red is a weak cationic dye that readily permeates cell membranes via non-ionic passive diffusion and is sequestered in the acidic environment of the lysosomes.[2] In contrast, cells with compromised membrane integrity or metabolic function lose the ability to retain the dye.[3] The amount of dye absorbed by the cells is directly proportional to the number of viable cells in the culture.[4] By measuring the amount of extracted dye spectrophotometrically, the cytotoxic effect of a test compound can be quantified.

Turbinaric acid, a secosqualene carboxylic acid isolated from the brown alga Turbinaria ornata, has been identified as a moderately cytotoxic compound. This document provides a detailed protocol for the Neutral Red Uptake assay and its application in determining the cytotoxic profile of this compound.

Data Presentation: Cytotoxicity of this compound

While specific studies employing the Neutral Red Uptake assay for this compound are not extensively documented, existing research has established its cytotoxic properties against certain cancer cell lines. The following table summarizes the available data. It is recommended to use these concentrations as a starting point for dose-range finding studies when applying the NRU assay.

| Cell Line | Cell Type | Effective Cytotoxic Concentration | Reference |

| Murine Melanoma | Mouse Cancer Cell Line | 26.6 µg/mL | |

| Human Colon Carcinoma | Human Cancer Cell Line | 12.5 µg/mL |

Experimental Workflow: Neutral Red Uptake Assay

References

Application Notes and Protocols: Handling and Storage of Turbinaric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling and storage of Turbinaric acid, a secosqualene carboxylic acid with cytotoxic properties against various cancer cell lines.[1][2] Adherence to these protocols is crucial to ensure the compound's stability, integrity, and the safety of laboratory personnel.

Compound Information

| Property | Value | Source |

| Molecular Formula | C27H44O2 | [1][3] |

| Molecular Weight | 400.64 g/mol | [1] |

| CAS Number | 56882-00-9 | |

| Appearance | Not specified (typically a solid) | |

| Purity | ≥98% (typical) | |

| Solubility | Soluble in DMSO |

Storage Conditions and Stability

Proper storage is critical to maintain the long-term stability of this compound. The following table summarizes the recommended storage conditions for both the pure compound and solutions. It is recommended to store the compound in a dry and dark environment.

| Form | Storage Temperature | Shelf Life |

| Pure Form | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

This compound is stable for a few weeks during standard shipping at ambient temperatures.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.

-

Spills: In the event of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the waste in accordance with institutional and local regulations.

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (pure solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber-colored polypropylene or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Equilibration: Allow the vial of pure this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using an analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the mass of this compound (Molecular Weight: 400.64 g/mol ).

-

Solubilization: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Long-Term Storage Protocol

For long-term storage of both the pure compound and stock solutions, follow these guidelines to ensure maximum stability.

Procedure for Pure Compound:

-

Container: Store the pure, solid this compound in its original vial, ensuring the cap is tightly sealed.

-

Environment: Place the vial in a desiccator containing a suitable desiccant to maintain a dry atmosphere.

-

Temperature: Store the desiccator in a freezer at -20°C for long-term storage (up to 3 years).

-

Light Protection: The use of an amber vial and storage in a dark freezer will protect the compound from light degradation.

Procedure for Stock Solutions:

-

Container: Use amber-colored vials to protect the solution from light.

-

Sealing: Ensure the vials are tightly sealed to prevent solvent evaporation and contamination.

-

Temperature: For optimal stability, store the aliquoted stock solutions at -80°C.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.

Workflow Diagram

The following diagram illustrates the recommended workflow for handling and storing this compound.

Caption: Workflow for handling and storage of this compound.

This diagram outlines the key steps from receiving the compound to its use in experiments, emphasizing proper storage at each stage to maintain compound integrity.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Turbinaric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turbinaric acid, a secosqualene carboxylic acid isolated from the brown alga Turbinaria ornata, has demonstrated notable cytotoxic effects against murine melanoma and human colon carcinoma cells.[1] Its chemical structure, (4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenoic acid, presents a unique scaffold for the development of novel anti-cancer agents.[2] This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the subsequent screening of their bioactivity.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic activity of this compound.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| Murine Melanoma | Melanoma | 26.6 |

| Human Colon Carcinoma | Colon Cancer | 12.5 |

Data sourced from MedChemExpress product data sheet.[1]

Experimental Protocols

Protocol 1: Generalized Synthesis of a this compound Derivative

Objective: To synthesize a derivative of this compound for bioactivity screening.

Materials:

-

Appropriate starting materials for the polyisoprenoid chain (e.g., geranyl bromide, farnesyl bromide)

-

Acetoacetic ester

-

Sodium ethoxide

-

Diethyl ether

-

10% Hydrochloric acid

-

5% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Chain Elongation (Illustrative Step):

-

In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

-

Slowly add acetoacetic ester to the solution while stirring.

-

Add the appropriate polyisoprenoid halide (e.g., farnesyl bromide) dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis and Decarboxylation:

-

To the crude product from the previous step, add a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-3 hours to hydrolyze the ester and induce decarboxylation.

-

Cool the reaction mixture and acidify with 10% hydrochloric acid to a pH of approximately 2.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude carboxylic acid derivative by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and confirm its identity and purity using techniques such as NMR and mass spectrometry.

-

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound derivatives on melanoma and colon cancer cell lines.

Materials:

-

Human melanoma cell line (e.g., A375) and human colon cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cancer cell lines to ~80% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in complete culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include wells with untreated cells (vehicle control) and a known cytotoxic agent as a positive control.

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound derivatives based on the measurement of cellular protein content.

Materials:

-

Human melanoma cell line (e.g., A375) and human colon cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound derivatives

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT Cytotoxicity Assay protocol.

-

-

Cell Fixation:

-

After the 48-72 hour incubation with the test compounds, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells.

-

Allow the plates to air dry completely.

-

Add 100 µL of the 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Data Acquisition:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plates for 5-10 minutes on a shaker.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each treatment group and determine the IC50 value.

-

Visualization of Potential Signaling Pathways and Workflows

The cytotoxic activity of natural products like this compound derivatives in cancer cells is often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Caption: Experimental workflow for the synthesis and bioactivity screening of this compound derivatives.

Caption: Potential signaling pathways modulated by this compound derivatives in cancer cells.

Caption: Induction of apoptosis by this compound derivatives via intrinsic and extrinsic pathways.

References

High-Throughput Screening of Turbinaric Acid Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turbinaric acid, a secosqualene carboxylic acid originally isolated from the brown alga Turbinaria ornata, has demonstrated moderate cytotoxic activity, indicating its potential as a lead compound in the development of novel therapeutics.[1][2] Analogs of this compound are of significant interest for exploring structure-activity relationships (SAR) to optimize potency and selectivity. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs for anticancer, anti-inflammatory, and antimicrobial activities.

These protocols are designed for automated, multi-well plate formats (96, 384, or 1536-well) and are compatible with standard HTS instrumentation.[3][4]

I. Anticancer Activity Screening

The cytotoxic nature of this compound makes cancer cell lines a primary target for screening its analogs. A common HTS approach involves evaluating the anti-proliferative effects of compounds across a panel of cancer cell lines.

Application Note: High-Throughput Cytotoxicity Screening of this compound Analogs

This assay is designed to determine the concentration-dependent cytotoxic effects of this compound analogs on various cancer cell lines. The protocol utilizes a resazurin-based assay, which measures the metabolic activity of viable cells.

Workflow for Anticancer Screening:

Experimental Protocol: Cell Viability Assay (Resazurin Method)

1. Materials:

- This compound analogs dissolved in DMSO.

- Selected cancer cell lines (e.g., NCI-60 panel).[5]

- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

- Phosphate-buffered saline (PBS).

- Trypsin-EDTA.

- Resazurin sodium salt solution (0.15 mg/mL in PBS).

- Positive control (e.g., Doxorubicin).

- Negative control (0.1% DMSO in media).

- 384-well clear-bottom black plates.

2. Procedure:

- Cell Seeding:

- Harvest and count cells, then dilute to the optimal seeding density (determined empirically for each cell line).

- Dispense 50 µL of the cell suspension into each well of the 384-well plates.

- Incubate for 24 hours at 37°C, 5% CO2.

- Compound Addition:

- Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.1%.

- Remove the seeding medium from the plates and add 50 µL of the compound dilutions to the respective wells.

- Include wells with positive and negative controls.

- Incubation:

- Incubate the plates for 72 hours at 37°C, 5% CO2.

- Resazurin Addition and Measurement:

- Add 10 µL of Resazurin solution to each well.

- Incubate for 2-4 hours at 37°C, 5% CO2.

- Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability relative to the negative control.

- Plot the percentage of viability against the log of the compound concentration.

- Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound Analogs

| Analog ID | Modification | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| TA-001 | (Parent Compound) | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| TA-002 | C-1 Methyl Ester | 25.8 ± 2.5 | 35.1 ± 3.2 | 29.7 ± 2.8 |

| TA-003 | C-20 Hydroxyl | 10.5 ± 1.1 | 15.8 ± 1.4 | 12.3 ± 1.1 |

| TA-004 | Saturated Alkene | > 50 | > 50 | > 50 |

| TA-005 | Phenylacetyl Ester | 8.2 ± 0.9 | 11.4 ± 1.2 | 9.8 ± 0.9 |

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting screening results. Actual values would be determined experimentally.

II. Anti-inflammatory Activity Screening

Chronic inflammation is linked to various diseases, and the NF-κB signaling pathway is a key regulator of the inflammatory response. HTS assays targeting this pathway can identify compounds with anti-inflammatory potential.

Application Note: NF-κB Reporter Gene Assay

This cell-based assay is designed to identify inhibitors of the NF-κB signaling pathway. It utilizes a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant (e.g., TNF-α) induces the expression of luciferase.

NF-κB Signaling Pathway:

Experimental Protocol: NF-κB Luciferase Reporter Assay

1. Materials:

- HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

- DMEM with 10% FBS.

- This compound analogs dissolved in DMSO.

- Recombinant human TNF-α.

- Positive control (e.g., Bay 11-7082).

- Luciferase assay reagent (e.g., Bright-Glo™).

- 384-well solid white plates.

2. Procedure:

- Cell Seeding:

- Seed HEK293T-NF-κB-luc cells at an optimized density in 384-well white plates and incubate for 24 hours.

- Compound Treatment:

- Add serial dilutions of this compound analogs to the cells and incubate for 1 hour.

- Stimulation:

- Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control wells.

- Incubation:

- Incubate for 6-8 hours at 37°C, 5% CO2.

- Luminescence Measurement:

- Equilibrate the plate to room temperature.

- Add luciferase assay reagent to each well.

- Measure luminescence using a microplate reader.

3. Data Analysis:

- Normalize the luminescence signal to the TNF-α stimulated control.

- Calculate the percentage of inhibition for each compound concentration.

- Determine the IC50 values.

Data Presentation: Inhibition of NF-κB Activation

| Analog ID | Modification | NF-κB Inhibition IC50 (µM) |

| TA-001 | (Parent Compound) | 25.6 ± 2.9 |

| TA-002 | C-1 Methyl Ester | 42.1 ± 4.5 |

| TA-003 | C-20 Hydroxyl | 18.9 ± 2.2 |

| TA-004 | Saturated Alkene | > 100 |

| TA-005 | Phenylacetyl Ester | 12.4 ± 1.5 |

Note: The data presented in this table is illustrative.

III. Antimicrobial Activity Screening

The discovery of new antimicrobial agents is a critical area of research. The broth microdilution method is a standard HTS technique to determine the minimum inhibitory concentration (MIC) of compounds against various microbial strains.

Application Note: Broth Microdilution for Antimicrobial Susceptibility Testing

This assay determines the lowest concentration of a this compound analog that inhibits the visible growth of a microorganism.

Workflow for Antimicrobial Screening:

Experimental Protocol: Broth Microdilution Assay

1. Materials:

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

- Fungal strains (e.g., Candida albicans).

- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- This compound analogs dissolved in DMSO.

- Positive controls (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli, Amphotericin B for C. albicans).

- Sterile 96-well plates.

2. Procedure:

- Compound Dilution:

- Prepare a 2-fold serial dilution of each analog in the appropriate broth medium in a 96-well plate.

- Inoculum Preparation:

- Grow microbial cultures to the mid-logarithmic phase.

- Dilute the cultures in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

- Inoculation:

- Add the microbial inoculum to each well containing the compound dilutions.

- Include growth control (inoculum only) and sterility control (broth only) wells.

- Incubation:

- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

- MIC Determination:

- The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of this compound Analogs

| Analog ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TA-001 | (Parent Compound) | 32 | > 128 | 64 |

| TA-002 | C-1 Methyl Ester | 64 | > 128 | 128 |

| TA-003 | C-20 Hydroxyl | 16 | 128 | 32 |

| TA-004 | Saturated Alkene | > 128 | > 128 | > 128 |

| TA-005 | Phenylacetyl Ester | 8 | 64 | 16 |

Note: The data presented in this table is illustrative.

Conclusion

The high-throughput screening methods detailed in these application notes provide a robust framework for the systematic evaluation of this compound analogs. By employing these anticancer, anti-inflammatory, and antimicrobial assays, researchers can efficiently identify promising lead compounds for further development. The provided protocols and data presentation formats are intended to facilitate the generation of reproducible and comparable results, accelerating the discovery of novel therapeutics derived from this interesting class of marine natural products.

References

- 1. This compound, a cytotoxic secosqualene carboxylic acid from the brown alga Turbinaria ornata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the stability of Turbinaric acid in solution

Welcome to the technical support center for Turbinaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the stability of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a secosqualene carboxylic acid, identified as (4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenoic acid.[1] It is a polyunsaturated fatty acid with a molecular formula of C27H44O2.[1] It has demonstrated cytotoxic effects against various cancer cell lines. Due to its extended chain of conjugated double bonds, it is susceptible to oxidation.

Q2: What are the primary degradation pathways for this compound in solution?

A2: As a polyunsaturated fatty acid, this compound is primarily susceptible to oxidative degradation.[2][3][4] The multiple double bonds in its structure are prone to attack by free radicals, leading to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones. Other potential degradation pathways, especially under forced conditions, include pH-dependent hydrolysis of the carboxylic acid group and isomerization of the double bonds.

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: To prepare stable stock solutions, consider the following:

-

Solvent: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Avoid using aqueous solutions for long-term storage if hydrolysis is a concern.

-

Concentration: Prepare a concentrated stock solution to minimize the effects of adsorption to container surfaces. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

-

Handling: Weigh the solid this compound in a clean, dry environment. To minimize oxidation, consider purging the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen.

Q4: What are the optimal storage conditions for this compound solutions?

A4: For optimal stability, store this compound solutions under the following conditions:

-

Temperature: For long-term storage (months to years), store solutions at -20°C or below. For short-term storage (days to weeks), 2-8°C is acceptable.

-

Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil. Photolytic degradation can be a concern for compounds with conjugated double bonds.

-

Atmosphere: As mentioned, storing under an inert atmosphere can significantly reduce oxidative degradation.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Loss of potency or activity in stored solutions. | Oxidative degradation due to exposure to air and/or light. | 1. Prepare fresh solutions before critical experiments.2. Store aliquots under an inert gas (argon or nitrogen).3. Protect solutions from light at all times.4. Consider adding an antioxidant to the solution (see below). |

| Precipitation of this compound in aqueous buffers. | Poor aqueous solubility of the long hydrocarbon chain. | 1. Ensure the pH of the buffer is appropriate to maintain the carboxylate form, which is generally more soluble. A pH above the pKa of the carboxylic acid is recommended.2. Use a co-solvent such as DMSO or ethanol (ensure the final concentration is compatible with your experimental system).3. Consider using stabilizing excipients like cyclodextrins to improve solubility. |

| Inconsistent experimental results. | Degradation of this compound during the experiment. | 1. Minimize the exposure of the working solution to ambient temperature and light.2. Prepare working solutions immediately before use from a freshly thawed stock aliquot.3. Perform a stability check of this compound under your specific experimental conditions (e.g., in your cell culture media at 37°C). |

| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradation products.2. Review your storage and handling procedures to identify potential sources of degradation (e.g., exposure to high temperatures, incompatible solvents). |

Strategies for Improving Stability

The stability of this compound in solution can be enhanced by considering the following factors. The table below provides hypothetical stability data for illustrative purposes.

Table 1: Hypothetical Stability of this compound (1 mg/mL in DMSO) under Various Conditions after 30 Days

| Storage Condition | Antioxidant | Inert Atmosphere | % Remaining this compound (Illustrative) |

| 4°C, Exposed to Light | None | No | 75% |

| 4°C, Protected from Light | None | No | 85% |

| 4°C, Protected from Light | 0.1% BHT | No | 92% |

| 4°C, Protected from Light | None | Yes (Argon) | 95% |

| 4°C, Protected from Light | 0.1% BHT | Yes (Argon) | >98% |

| -20°C, Protected from Light | None | No | 96% |

| -20°C, Protected from Light | None | Yes (Argon) | >99% |

BHT: Butylated hydroxytoluene

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in acetonitrile for analysis.

-

Photolytic Degradation: Expose a 1 mg/mL solution of this compound in acetonitrile to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

-

Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at -20°C), by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

-

Instrumentation: HPLC system with a UV or PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-20 min: 70% to 100% B

-

20-25 min: 100% B

-

25.1-30 min: 70% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm (based on the conjugated system, may need optimization).

-

Injection Volume: 10 µL.

Table 2: Example Data from HPLC Analysis after Forced Degradation (Illustrative)

| Stress Condition | Retention Time of this compound (min) | Retention Times of Major Degradants (min) | % Degradation (Illustrative) |

| Control | 18.2 | - | 0% |

| Acid Hydrolysis | 18.2 | 15.8, 16.5 | 8% |

| Base Hydrolysis | 18.2 | 17.1 | 5% |

| Oxidation (H₂O₂) | 18.2 | 12.4, 13.9, 14.5 | 25% |

| Thermal | 18.2 | 18.9 (isomer?) | 3% |

| Photolytic | 18.2 | 11.8, 19.2 | 15% |

Visualizations

Caption: Hypothetical oxidative degradation pathway of this compound.

Caption: Experimental workflow for a forced degradation study.

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

- 1. This compound, a cytotoxic secosqualene carboxylic acid from the brown alga Turbinaria ornata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Support Center: Purification of Turbinaric Acid

Welcome to the technical support center for the isolation and purification of Turbinaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main sources?

This compound is a secosqualene carboxylic acid, a type of lipophilic organic acid.[1] It has been isolated from brown algae of the genus Turbinaria, particularly Turbinaria conoides and Turbinaria ornata.[1][2] It is of interest due to its cytotoxic properties.

Q2: What are the common impurities found in crude extracts of this compound?

Crude extracts from brown algae are complex mixtures. Common impurities that may be co-extracted with this compound include:

-

Other Lipids and Fatty Acids: Brown algae contain a variety of other fatty acids and lipids that have similar solubility to this compound.

-

Pigments: Chlorophylls and carotenoids are abundant in algae and are often co-extracted, giving the initial extract a dark green or brownish color.

-

Phenolic Compounds: Phlorotannins are a class of tannins found in brown algae that can be present in the extract.

-

Sterols: Various sterols are common components of algal lipid fractions.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is ideal for assessing purity:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a powerful technique for quantifying the purity of this compound and detecting impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify the presence of impurities. The purity can be estimated by comparing the integration of signals from this compound to those of impurities.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help in identifying the molecular weights of the main compound and any co-eluting impurities.

Q4: What are the general stability considerations for this compound during purification?

While specific stability data for this compound is limited, general considerations for long-chain unsaturated carboxylic acids apply:

-

pH: Acidic conditions should be handled with care as they can potentially cause degradation or isomerization in some carboxylic acids.[3]

-

Temperature: Prolonged exposure to high temperatures should be avoided to prevent degradation. It is advisable to concentrate solutions under reduced pressure at moderate temperatures.

-

Oxidation: The multiple double bonds in the this compound structure make it susceptible to oxidation. It is recommended to handle extracts and purified material under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents where possible.

Troubleshooting Guides

Low Yield of Crude this compound Extract

| Issue | Possible Cause | Suggested Solution |

| Low yield of crude extract after solvent extraction. | Incomplete cell lysis: The solvent may not have penetrated the algal cells effectively. | Ensure the dried algal material is finely ground. Consider using a homogenizer or sonicator during extraction to improve cell disruption. |

| Insufficient extraction time or solvent volume: The compound may not have been fully extracted from the algal matrix. | Increase the extraction time and/or the solvent-to-solid ratio. Perform multiple extractions (e.g., 3x) and combine the extracts. | |

| Inappropriate solvent: The solvent used may not have the optimal polarity to solubilize this compound. | Use a non-polar or semi-polar solvent. A mixture of chloroform and methanol (2:1 v/v) is often effective for lipid extraction from algae. |

Poor Separation during Silica Gel Column Chromatography

| Issue | Possible Cause | Suggested Solution |

| Streaking or tailing of the compound on the column. | Sample overload: Too much crude extract has been loaded onto the column. | As a general rule, the amount of sample should be 1-5% of the weight of the silica gel. |

| Compound is acidic: The carboxylic acid group can interact strongly with the slightly acidic silica gel, leading to tailing. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) or triethylamine for acid-sensitive compounds.[4] | |

| Inappropriate solvent system: The mobile phase does not provide good separation. | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. | |

| Co-elution of impurities. | Similar polarity of compounds: Impurities may have a similar polarity to this compound. | Try a different stationary phase (e.g., alumina) or a different solvent system. A gradient elution with small, incremental changes in polarity can improve resolution. |

Issues with Reversed-Phase HPLC (RP-HPLC) Purification

| Issue | Possible Cause | Suggested Solution |

| Broad or tailing peaks. | Secondary interactions with the stationary phase: Residual silanols on the C18 column can interact with the carboxylic acid group. | Use an end-capped C18 column. Add a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress the ionization of the carboxylic acid. |

| Column overload: Too much sample has been injected. | Reduce the injection volume or the concentration of the sample. | |

| Poor resolution between this compound and impurities. | Suboptimal mobile phase conditions: The mobile phase composition is not ideal for separation. | Optimize the mobile phase gradient. A shallow gradient of acetonitrile in water (both with 0.1% formic acid) is a good starting point. Varying the organic solvent (e.g., methanol instead of acetonitrile) can also alter selectivity. |

| Column degradation: The column performance has deteriorated over time. | Clean the column according to the manufacturer's instructions or replace it if necessary. |

Problems with Crystallization

| Issue | Possible Cause | Suggested Solution |

| No crystals form upon cooling. | Solution is not supersaturated: Too much solvent was used. | Gently evaporate some of the solvent to increase the concentration and allow the solution to cool again. |

| Inhibition of nucleation: Impurities in the sample may be inhibiting crystal formation. | Try adding a seed crystal of pure this compound if available. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce nucleation. | |

| The product "oils out" instead of forming crystals. | High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid. | The purity of the material is likely too low for crystallization. Further purification by chromatography is recommended. |

| Cooling too rapidly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |

Data Presentation

The following table provides a hypothetical summary of the expected yield and purity at each stage of the purification process for this compound from 100 g of dried Turbinaria conoides. These values are illustrative and can vary depending on the specific experimental conditions.

| Purification Step | Starting Material | Product Mass (mg) | Yield (%) | Purity (%) | Method of Purity Analysis |

| Solvent Extraction | 100 g dried algae | 5000 mg crude extract | 100 | ~5-10 | TLC, ¹H NMR |

| Silica Gel Chromatography | 5000 mg crude extract | 500 mg enriched fraction | 10 | ~60-70 | HPLC, ¹H NMR |

| RP-HPLC Purification | 500 mg enriched fraction | 150 mg purified acid | 3 | >95 | HPLC, ¹H NMR, LC-MS |

| Crystallization (Optional) | 150 mg purified acid | 120 mg crystalline acid | 2.4 | >98 | HPLC, Melting Point |

Experimental Protocols

Extraction of Crude this compound

-

Preparation: Dry the collected Turbinaria seaweed at 40-50°C until a constant weight is achieved. Grind the dried algae into a fine powder.

-

Extraction: Macerate 100 g of the powdered algae in 500 mL of a chloroform:methanol (2:1 v/v) mixture at room temperature for 24 hours with constant stirring.

-

Filtration: Filter the mixture through cheesecloth and then through filter paper to remove the solid algal residue.

-

Liquid-Liquid Partitioning: Transfer the filtrate to a separatory funnel and add 100 mL of distilled water. Shake gently and allow the layers to separate.

-

Collection: Collect the lower organic layer, which contains the lipophilic compounds including this compound.

-

Concentration: Evaporate the solvent from the organic layer under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification by Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 50% ethyl acetate). To aid in the elution of the acidic compound, 0.1% formic acid can be added to the mobile phase.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the spot corresponding to this compound.

-

Concentration: Evaporate the solvent from the combined fractions to yield an enriched fraction of this compound.

High-Purity Purification by Preparative RP-HPLC

-

Sample Preparation: Dissolve the enriched fraction from the silica gel column in a suitable solvent such as acetonitrile or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 70% B to 100% B over 30 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 210 nm.

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Solvent Removal: Remove the acetonitrile from the collected fraction by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with a non-polar solvent (e.g., hexane) after adjusting the pH, to recover the pure this compound.

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

References

- 1. An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromatography [chem.rochester.edu]

Validation & Comparative

A Comparative Analysis of Turbinaric Acid's Cytotoxic Effects on Cancer Cell Lines is Not Feasible Due to Lack of Available Data

A comprehensive review of published scientific literature reveals a significant scarcity of data on the cytotoxic effects of Turbinaric acid on cancer cell lines. The primary research identifying this compound dates back to 1989, describing it as a "moderately cytotoxic secosqualene carboxylic acid" isolated from the brown alga Turbinaria ornata[1][2]. However, this initial study and subsequent research have not provided the specific quantitative data required for a comparative guide.

Key missing information includes:

-

IC50 Values: There is no publicly available data detailing the half-maximal inhibitory concentration (IC50) of this compound on any specific cancer cell line.

-

Comparative Studies: No studies were found that compare the cytotoxic effects of this compound with other alternative compounds or existing chemotherapeutic drugs.

-

Experimental Protocols: Detailed methodologies for any cytotoxicity assays performed with this compound are not available.

-

Mechanism of Action: The signaling pathways through which this compound may exert its cytotoxic effects have not been elucidated.

Without this fundamental data, it is not possible to create the requested comparison guide, including data tables and visualizations of experimental workflows or signaling pathways.

Alternative Focus: Cytotoxic Effects of Other Carboxylic Acids on Cancer Cell Lines

Given the lack of information on this compound, we can pivot to other well-researched carboxylic acids that have demonstrated cytotoxic effects against cancer cells. Compounds like Betulinic acid , Anacardic acid , and Roburic acid have been more extensively studied, and a wealth of data is available on their anti-cancer properties.

For instance, Betulinic acid has been shown to induce apoptosis in various cancer cell lines, including ovarian cancer, with known IC50 values[3]. Similarly, Anacardic acid has demonstrated anti-proliferative activity on breast cancer cells, with studies detailing its impact on cell cycle and apoptosis[4]. Roburic acid has also been investigated for its anticancer activity, with studies providing IC50 values and insights into its antiproliferative mechanisms[5].

A comparative guide on one of these or a similar compound would be feasible and could provide valuable insights for researchers, scientists, and drug development professionals. Such a guide would include:

-

Comparative Data Presentation: A structured table summarizing the IC50 values of the selected carboxylic acid and at least one alternative compound across various cancer cell lines.

-

Detailed Experimental Protocols: A comprehensive description of the methodologies used to assess cytotoxicity, such as the MTT assay and apoptosis assays.

-

Signaling Pathway and Workflow Visualization: Diagrams created using Graphviz (DOT language) to illustrate the compound's mechanism of action and the experimental workflow.